![molecular formula C24H30N2O4 B2658941 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide CAS No. 921564-94-5](/img/structure/B2658941.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide
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Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H30N2O4 and its molecular weight is 410.514. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
A study on the synthesis of novel compounds derived from similar structures as the query compound reported the preparation of multiple heterocyclic compounds. These compounds showed significant analgesic and anti-inflammatory activities, indicating their potential for therapeutic applications. The study highlights the synthesis process and biological evaluation, demonstrating the compound's role as a COX-2 inhibitor with promising analgesic and anti-inflammatory effects. This suggests a potential pathway for developing new therapeutic agents based on modifying the core structure of the query compound (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antifungal and Crop Protection
Research into the design, synthesis, and biological activity of similar compounds has shown moderate to high antifungal activities against several phytopathogenic fungi. The study provides evidence of the compound's potential as a fungicidal candidate for crop protection, offering an alternative to traditional pesticides. This opens up research avenues in agriculture, focusing on developing safer, more effective fungicides based on chemical modifications of the core structure (Dongyan Yang et al., 2017).
Enzyme Inhibition
Another area of research involves the synthesis and evaluation of derivatives for their enzyme inhibitory activities. Compounds structurally related to the query have been studied for their potential to inhibit enzymes like bovine carbonic anhydrase and acetylcholinesterase, showing significant inhibitory activity. This suggests the utility of such compounds in designing enzyme inhibitors that could have therapeutic applications or be used in biochemical studies (N. Virk et al., 2018).
Synthesis and Chemical Properties
Studies also focus on the synthesis and characterization of new compounds with potential therapeutic or industrial applications. Research on the synthesis of structural analogues and the exploration of their chemical properties can lead to the development of novel materials or drugs with improved efficacy and safety profiles. The research delves into the methodologies for creating these compounds, shedding light on the versatile applications of such chemical structures in various fields (P. Carpenter et al., 1979).
properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-16(2)14-26-20-13-18(8-11-21(20)30-15-24(3,4)23(26)28)25-22(27)12-17-6-9-19(29-5)10-7-17/h6-11,13,16H,12,14-15H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNUIDODMHTTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide |
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